1-(2-Ethenoxyethyl)-3-(4-methoxyphenyl)urea
Overview
Description
1-(2-Ethenoxyethyl)-3-(4-methoxyphenyl)urea is an organic compound that features a urea functional group attached to a 4-methoxyphenyl and a 2-ethenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethenoxyethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with 2-chloroethyl vinyl ether in the presence of a base to form the intermediate 1-(2-ethenoxyethyl)-4-methoxyaniline. This intermediate is then reacted with an isocyanate, such as phenyl isocyanate, to yield the final product.
Reaction Conditions:
Step 1: 4-methoxyaniline and 2-chloroethyl vinyl ether are reacted in the presence of a base (e.g., sodium hydroxide) at room temperature.
Step 2: The intermediate 1-(2-ethenoxyethyl)-4-methoxyaniline is then reacted with phenyl isocyanate in an inert solvent (e.g., dichloromethane) at room temperature to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethenoxyethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The ethenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(2-hydroxyethyl)-3-(4-hydroxyphenyl)urea.
Reduction: Formation of 1-(2-ethenoxyethyl)-3-(4-methoxyaniline).
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethenoxyethyl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethenoxyethyl)-3-(4-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethenoxyethyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Ethenoxyethyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
1-(2-Ethenoxyethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom, which may influence its reactivity and biological activity.
Uniqueness
1-(2-Ethenoxyethyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the ethenoxyethyl and methoxyphenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(2-ethenoxyethyl)-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-9-8-13-12(15)14-10-4-6-11(16-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJLIYRWRLXJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCOC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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